N'-methyl-N-phenyl-3-pyridinecarboximidamide
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Overview
Description
N’-methyl-N-phenyl-3-pyridinecarboximidamide is an organic compound with the molecular formula C13H13N3 It is a derivative of pyridinecarboximidamide, where the nitrogen atom is substituted with a methyl group and a phenyl group
Mechanism of Action
Target of Action
The primary targets of N’-methyl-N-phenyl-3-pyridinecarboximidamide are Tyrosine-protein kinase ABL1 in humans and Tyrosine-protein kinase transforming protein Abl in the Abelson murine leukemia virus . These proteins play crucial roles in cell differentiation, division, adhesion, and stress response.
Mode of Action
It is known to interact with its targets, potentially influencing their function and resulting in changes at the cellular level .
Result of Action
Given its targets, it may influence cell differentiation, division, adhesion, and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-phenyl-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with methylating agents and phenylating agents under controlled conditions. One common method involves the use of methyl iodide and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-methyl-N-phenyl-3-pyridinecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N-phenyl-3-pyridinecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl group is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-methyl-N-phenyl-3-pyridinecarboxylic acid, while reduction may produce N’-methyl-N-phenyl-3-pyridinecarboximidine.
Scientific Research Applications
N’-methyl-N-phenyl-3-pyridinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N’-methyl-N-phenyl-2-pyridinecarboximidamide
- N’-methyl-N-phenyl-4-pyridinecarboximidamide
- N’-methyl-N-phenyl-3-pyridinecarboximidine
Uniqueness
N’-methyl-N-phenyl-3-pyridinecarboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
N'-methyl-N-phenylpyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-14-13(11-6-5-9-15-10-11)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFAUOPXIQMYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CN=CC=C1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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